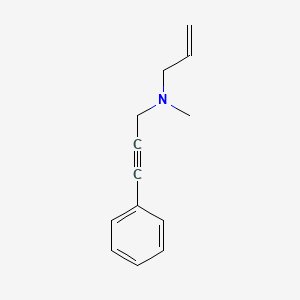

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine

描述

属性

IUPAC Name |

N-methyl-3-phenyl-N-prop-2-enylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-11-14(2)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,11-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWWBHBLYPYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)CC#CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine typically involves the alkylation of 3-phenylprop-2-yn-1-amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

化学反应分析

Types of Reactions

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are commonly used.

Major Products Formed

Oxidation: Formation of phenylpropiolic acid derivatives.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted amines depending on the nucleophile used.

科学研究应用

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Can be used in the synthesis of polymers and other advanced materials.

作用机制

The mechanism of action of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine involves its interaction with various molecular targets. The compound’s alkyne and alkene groups allow it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Core

Table 1: Structural and Functional Comparison of Propargylamine Derivatives

| Compound Name | Molecular Formula | Key Substituents | Biological/Functional Notes | References |

|---|---|---|---|---|

| This compound | C₁₃H₁₅N | Methyl, 3-phenylpropargyl, allyl | Potential intermediate for drug discovery; no direct bioactivity reported | |

| N,N-Diethyl-3-phenylprop-2-yn-1-amine | C₁₃H₁₇N | Diethyl, 3-phenylpropargyl | Catalytic product; no bioactivity data | |

| N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine | C₁₆H₁₃FN | Benzyl, 3-fluorophenylpropargyl | Synthesized via Pd catalysis; used in organic transformations | |

| N-Benzyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-amine | C₁₇H₁₃F₃N | Benzyl, 4-CF₃-phenylpropargyl | High-yield Pd-catalyzed synthesis; orange oil | |

| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C₉H₁₃NO | Methyl, furylmethyl, allyl | Life science applications; available in high purity | |

| 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride | C₇H₈ClNS | Thiophenylpropargyl, HCl salt | Physicochemical properties studied; potential agrochemical use |

Key Structural and Reactivity Differences

Substituent Effects on Electronic Properties: The 3-phenylpropargyl group in the target compound enhances conjugation and steric bulk compared to furylmethyl () or thiophenylpropargyl (). These aromatic substitutions influence solubility and reactivity in cross-coupling reactions.

Biological Activity: Propargylamine derivatives are prominent in cholinesterase and monoamine oxidase (MAO) inhibition (). For example, hybrid molecules combining benzylpiperidine and propargylamine moieties show dual AChE/MAO-B inhibition (IC₅₀ = 0.35 μM and 43 nM, respectively) for Alzheimer’s therapy .

Synthetic Flexibility :

Spectroscopic and Physical Properties

NMR Data :

- The target compound’s allyl group may show characteristic ¹H-NMR signals near δ 5.0–5.8 (vinyl protons) and δ 3.5–4.0 (N-CH₂), similar to allylamine derivatives in and .

- Propargyl protons in analogous compounds (e.g., N-benzylpropargylamines) resonate at δ 2.3–2.5 (N-CH₂) and δ 7.2–7.9 (aromatic protons) .

Physical State :

- Most propargylamine derivatives are oils (e.g., reports orange oils), while hydrochloride salts () are crystalline solids.

生物活性

Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine, with the CAS number 60444-44-2, is an organic compound notable for its unique structural features that include both alkyne and alkene functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to undergo intramolecular cyclization under mild conditions, leading to biologically active products. The compound’s structure allows it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules, potentially modulating enzyme and receptor activities.

Chemical Reactions and Properties

This compound can undergo various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes using agents like potassium permanganate (KMnO4). |

| Reduction | Reduction can convert alkyne and alkene groups to alkanes, typically using palladium on carbon (Pd/C). |

| Substitution | The amine group can participate in nucleophilic substitution reactions with alkyl halides. |

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their activity against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

One notable study involved the synthesis of analogues derived from Methyl(3-phenylprop-2-yn-1-y)(prop-2-en-1-y)amine. These analogues were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced the compounds' antiproliferative activities, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

Comparison with Similar Compounds

Methyl(3-phenylprop-2-yn-1-y)(prop-2-en-1-y)amine shares structural similarities with several other compounds but is unique due to its combination of alkyne and alkene functionalities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenylpropargylamine | Lacks the propene group; primarily an alkyne | Exhibits neuroprotective properties |

| Cinnamylamine | Contains the propene group but lacks the alkyne functionality | Known for its anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。